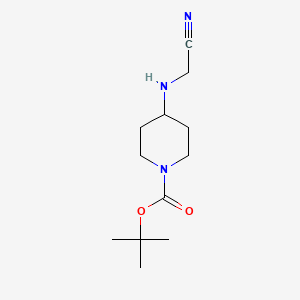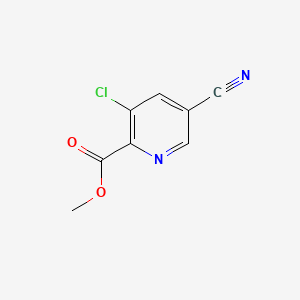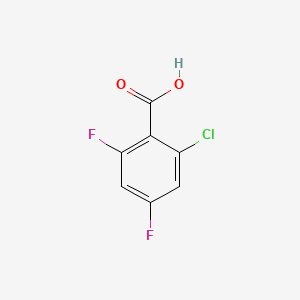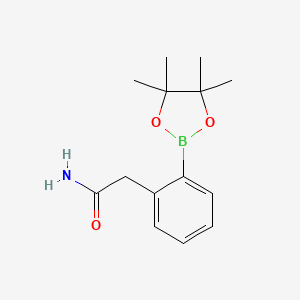
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Übersicht
Beschreibung
The compound “2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a type of phenylboronic ester . Phenylboronic esters are intermediates widely used in biology, organic synthesis, catalysis, and crystal engineering .
Synthesis Analysis
The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by methods such as X-ray single crystal diffraction . The molecular electrostatic potentials of these compounds have also been studied .Chemical Reactions Analysis
Phenylboronic esters can undergo various reactions. For example, they can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a refractive index of around 1.396 (lit.) and a density of approximately 0.882 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application: This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
- Method: The exact method of application or experimental procedures would depend on the specific reaction or synthesis being carried out. Typically, this involves adding the reagent to a solution of the compound to be borylated, under controlled conditions of temperature and pressure .
- Results: The outcomes of these reactions would be the formation of borylated arenes, fluorenylborolane, or specific intermediates for generating conjugated copolymers .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Application: This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method: The exact method of application or experimental procedures would depend on the specific reaction or synthesis being carried out. Typically, this involves adding the reagent to a solution of the compound to be borylated or hydroborated, under controlled conditions of temperature and pressure .
- Results: The outcomes of these reactions would be the formation of pinacol benzyl boronate or hydroborated alkyl or aryl alkynes and alkenes .
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application: This compound is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method: The exact method of application or experimental procedures would depend on the specific reaction or synthesis being carried out. Typically, this involves adding the reagent to a solution of the compound to be polymerized, under controlled conditions of temperature and pressure .
- Results: The outcomes of these reactions would be the formation of novel copolymers with specific optical and electrochemical properties .
-
Isopropenylboronic acid pinacol ester
- Application: This compound is used as a reagent in various organic synthesis reactions .
- Method: The exact method of application or experimental procedures would depend on the specific reaction or synthesis being carried out. Typically, this involves adding the reagent to a solution of the compound to be reacted, under controlled conditions of temperature and pressure .
- Results: The outcomes of these reactions would be the formation of various organic compounds .
-
Cyclopropylboronic acid pinacol ester
- Application: This compound is used as a reagent in various organic synthesis reactions .
- Method: The exact method of application or experimental procedures would depend on the specific reaction or synthesis being carried out. Typically, this involves adding the reagent to a solution of the compound to be reacted, under controlled conditions of temperature and pressure .
- Results: The outcomes of these reactions would be the formation of various organic compounds .
-
Allylboronic acid pinacol ester
- Application: This compound is used as a reagent in various organic synthesis reactions .
- Method: The exact method of application or experimental procedures would depend on the specific reaction or synthesis being carried out. Typically, this involves adding the reagent to a solution of the compound to be reacted, under controlled conditions of temperature and pressure .
- Results: The outcomes of these reactions would be the formation of various organic compounds .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-6-5-7-10(11)9-12(16)17/h5-8H,9H2,1-4H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFGCHYGAVWSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675408 | |
| Record name | 2-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | |
CAS RN |
1218789-98-0 | |
| Record name | 2-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminocarbonylmethyl)phenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



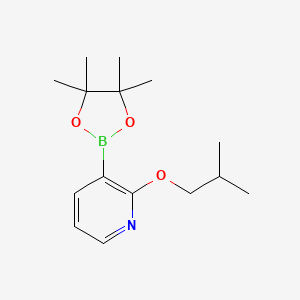
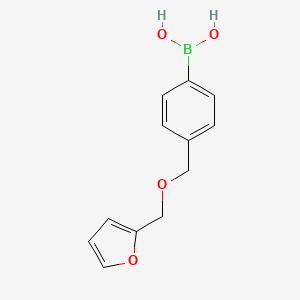
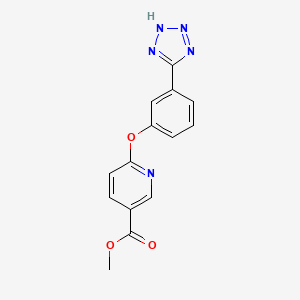
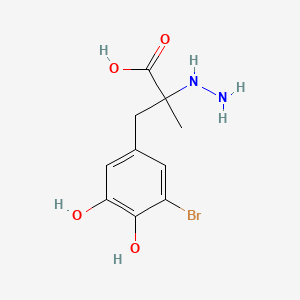
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B572922.png)
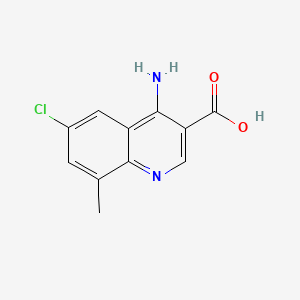
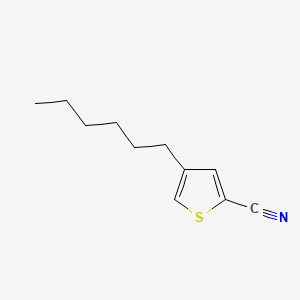
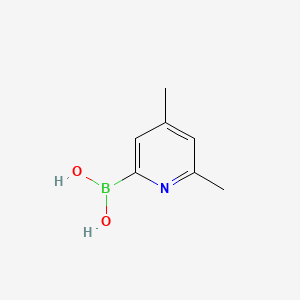
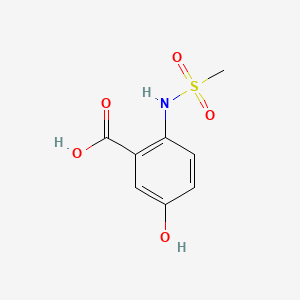
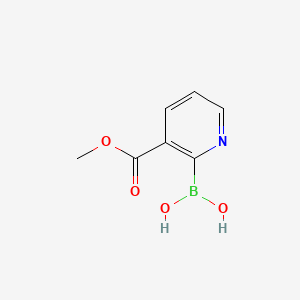
![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572930.png)
